![molecular formula C8H4FN3 B1325027 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1015610-15-7](/img/structure/B1325027.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H4FN3. It has a molecular weight of 161.14 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cnc2[nH]ccc2c1C#N . The InChI key for this compound is OUAZJINPTDHOAR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H4FN3 and it has a molecular weight of 161.14 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Various studies have explored efficient synthesis methods for derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. For example, Carl Thibault et al. (2003) demonstrated concise and efficient synthesis routes for 4-fluoro-1H-pyrrolo[2,3-b]pyridine using regioselective fluorination methods (Thibault et al., 2003).
Chemical Structure Analysis : The crystal structure and molecular interactions of certain pyridine derivatives have been analyzed, as in the work by M. Venkateshan et al. (2019), which examined the crystal structure and Hirshfeld surface analysis of pyridine derivatives (Venkateshan et al., 2019).
Potential Biological Activities
ADAs and IMPDH Inhibitors : Research by V. Iaroshenko et al. (2009) focused on synthesizing novel adenosine deaminase and inosine 5'-monophosphate dehydrogenase inhibitors, employing reactions of amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-biselectrophiles (Iaroshenko et al., 2009).
Antitumor and Antimicrobial Activities : Certain pyrazolo[3,4-b]pyridine derivatives synthesized from reactions involving 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole were tested for antibacterial, antifungal, and antitumor activities, as described by M. El-Borai et al. (2012) (El-Borai et al., 2012).
Cancer Drug Development : Wen Chen et al. (2020) synthesized Schiff base catalysts derived from Tröger's base-NH2, leading to the creation of 5-(1Himidazol-2-ylthio)-2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivatives with significant inhibitory effects on human breast adenocarcinoma cells (Chen et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various physiological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these physiological processes .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a disruption in the associated signaling pathways . This can result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . For instance, one derivative of the compound significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its binding affinity to certain enzymes, allowing it to act as an inhibitor or modulator of enzymatic activity. For example, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nitrile group in the compound also contributes to its reactivity, enabling it to form covalent bonds with nucleophilic residues in proteins, thereby affecting their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of specific kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of enzymes, where it can inhibit or activate their activity. The fluorine atom in the compound enhances its binding affinity to the enzyme’s active site, allowing it to form stable interactions with key residues . Additionally, the nitrile group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of enzyme activity. These interactions result in changes in enzyme function and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of the compound is essential for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its specificity and efficacy. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZJINPTDHOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640166 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015610-15-7 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



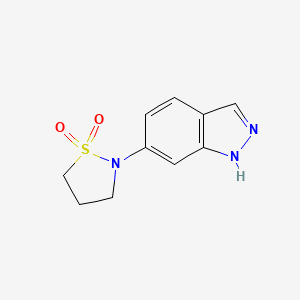
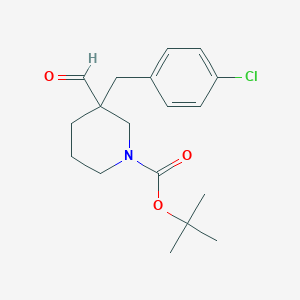
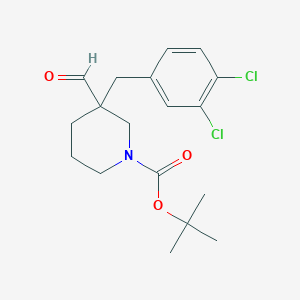
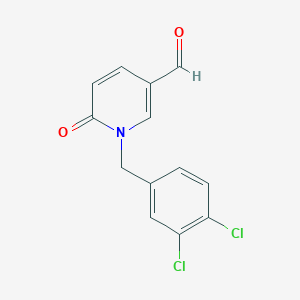
![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)
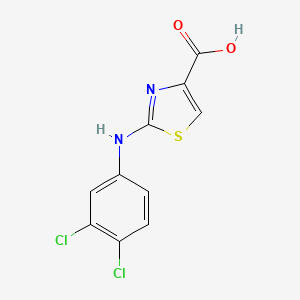
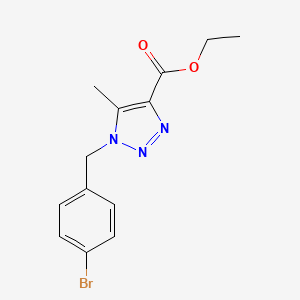
![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)
